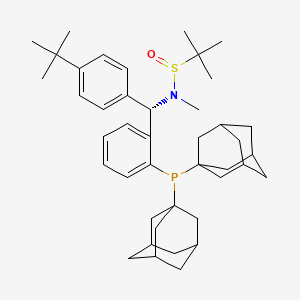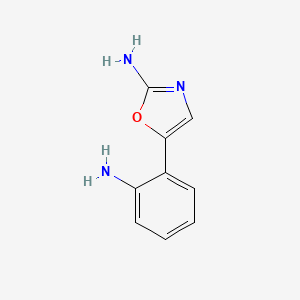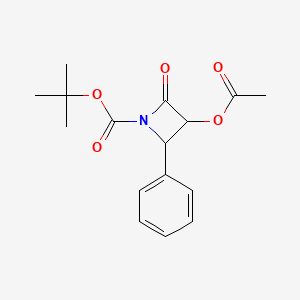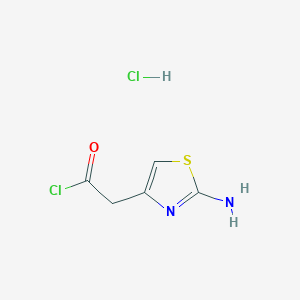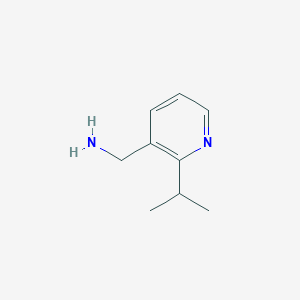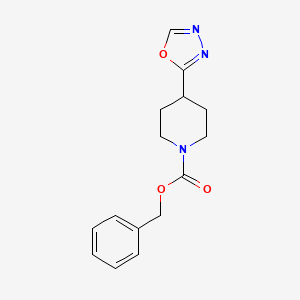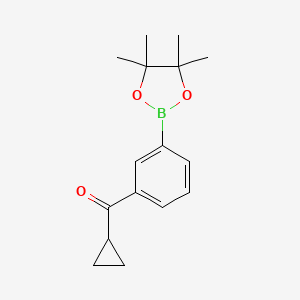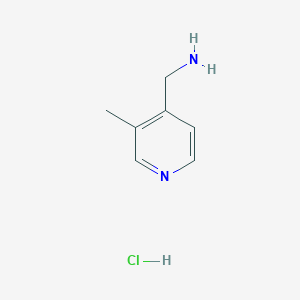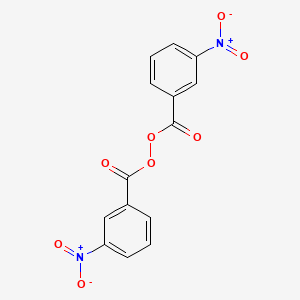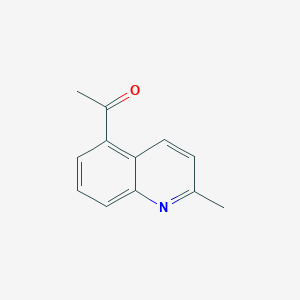
1-(2-Methylquinolin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylquinolin-5-yl)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and an ethanone group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-5-yl)ethanone can be synthesized through various methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of 2-aminobenzaldehyde derivatives with ketones in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-Methylquinolin-5-yl)carboxylic acid.
Reduction: Formation of 1-(2-Methylquinolin-5-yl)ethanol.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
1-(2-Methylquinolin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The quinoline ring system allows for strong binding to target molecules, disrupting their normal function.
Comparaison Avec Des Composés Similaires
2-Methylquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Chloroquinolin-5-yl)ethanone: Contains a chlorine substituent, altering its chemical properties and reactivity.
1-(2-Methylquinolin-3-yl)ethanone: The position of the ethanone group changes, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Methylquinolin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(2-methylquinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7H,1-2H3 |
Clé InChI |
KJGDGLFDMGZNRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
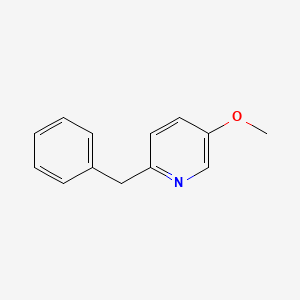
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)
